Givinostat

Content Navigation

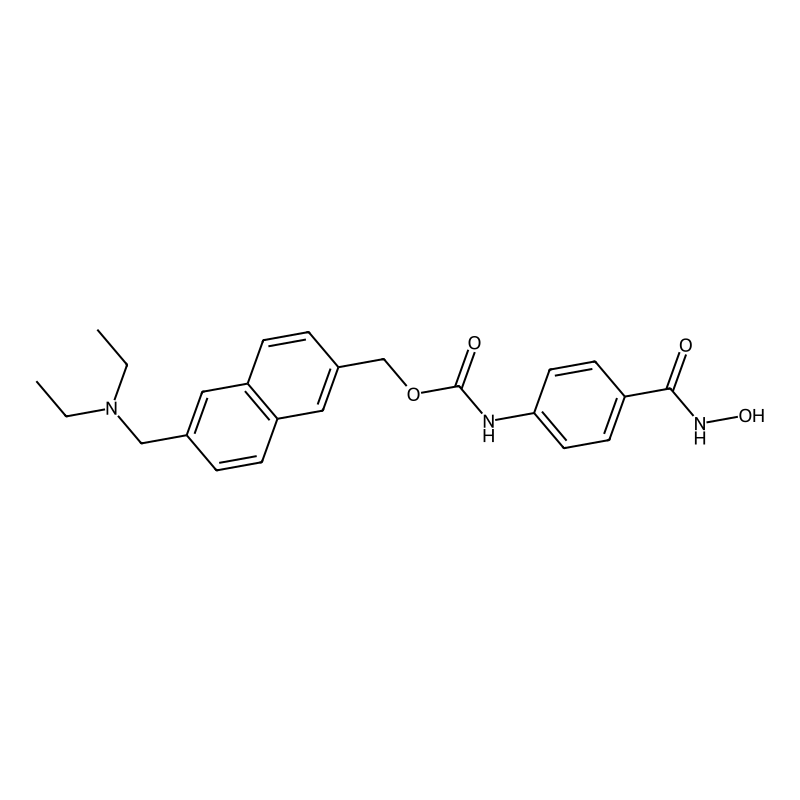

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Givinostat HDAC inhibitor mechanism of action

Molecular Mechanism of Action

Givinostat's core mechanism involves inhibiting Class I and II histone deacetylases (HDACs) [1] [2]. In DMD, HDAC activity is constitutively increased, leading to a more closed chromatin structure and repression of genes crucial for muscle repair [3] [4]. This compound inhibits these HDACs, particularly targeting HDAC1, HDAC2, HDAC3, and HDAC8 [1] [4].

- Increased Histone Acetylation: Inhibition of HDAC enzymes allows for increased acetylation of histone proteins [5]. This promotes an "open" chromatin configuration, facilitating gene transcription [3] [5].

- Promotion of Myogenesis: The open chromatin state enables expression of key genes for muscle regeneration. A critical effect is the transcription of follistatin, an antagonist of myostatin which negatively regulates muscle growth [4]. This promotes the differentiation of satellite cells into mature muscle fibers and increases myofiber cross-sectional area [3] [4].

- Reduction of Inflammation and Fibrosis: this compound modulates the expression of cytokines and inflammatory mediators, reducing chronic inflammation in muscle tissue [3] [4]. It also downregulates pro-fibrotic gene expression, helping prevent the accumulation of fibrotic tissue [4].

The diagram below summarizes this multi-targeted mechanism of action.

This compound's multi-targeted mechanism of action in DMD.

Quantitative HDAC Inhibition Profile

The following table summarizes the inhibitory concentration (IC₅₀) of this compound against specific HDAC enzymes.

| HDAC Class | Specific HDAC | IC₅₀ (nM) | Biological Consequence in DMD |

|---|---|---|---|

| Class I [1] | HDAC1 | 198 nM | Modulates transcription of key genes involved in myogenesis and control of fibrosis [4]. |

| Class I [1] | HDAC3 | 157 nM | Regulates inflammatory pathways and muscle metabolism [4]. |

| Class I [4] | HDAC8 | Targeted (specific IC₅₀ not detailed) | Promotes myoblast differentiation; its selective inhibition can rescue DMD phenotype in models [4]. |

| Class II [1] | Primarily Class II | Active (specific IC₅₀ not detailed) | Contributes to the regulation of muscle fiber type and differentiation [3]. |

Preclinical Evidence from Murine Models

Preclinical studies in DMD murine models provide evidence for this compound's efficacy in improving muscle function and histology.

- Animal Models: Studies used mdx mice (mild phenotype, resembles human IAAM LTBP4 haplotype) and D2.B10 mice (severe phenotype, resembles human VTTT LTBP4 haplotype) [6].

- Treatment Protocol: Mice were treated with this compound administered orally for 15 weeks [6].

- Functional Outcomes: Grip strength and run-to-exhaustion tests were performed [6]. This compound treatment increased maximal normalized strength to levels comparable to healthy mice in both models, with a dose-dependent effect [6]. In the more severe D2.B10 model, this compound at its highest dose outperformed steroid treatment (prednisone and deflazacort) [6].

- Histological Outcomes: Analysis of skeletal muscles showed this compound was effective in reducing fibrosis in both models [6].

Clinical Trial Evidence in DMD

The efficacy of this compound in humans is supported by clinical trials, leading to its FDA approval in 2024 for patients aged 6 and older [3] [7] [8].

- Phase 3 EPIDYS Trial: A multicenter, randomized, double-blind, placebo-controlled study involving 179 ambulant boys with DMD [4]. At 72 weeks (18 months), the this compound group showed a statistically significant and clinically meaningful delay in disease progression compared to placebo [4].

- Phase 2 Trial: An open-label study involving 20 boys with DMD focused on histological changes after ≥12 months of treatment [4]. Muscle biopsies from the brachial biceps showed increased myofiber cross-sectional area and muscle fiber area fraction, alongside reduced fibrosis, necrosis, and fat deposition [4].

- Long-Term Extension Study: An ongoing open-label study with data up to >8 years of exposure suggests long-term administration delays major disease progression milestones, such as loss of ambulation, by a median of 2.0-3.3 years compared to natural history data [2].

The table below summarizes key efficacy outcomes from the EPIDYS trial.

| Functional Assessment | Result with this compound | Result with Placebo |

|---|---|---|

| 4-Stair Climb (primary endpoint) | +1.25 seconds [7] [4] | +3.03 seconds [7] [4] |

| North Star Ambulatory Assessment (NSAA) Total Score | -2.66 points [4] | -4.58 points [4] |

| Time to Rise from Floor | +9.33 seconds [4] | +12.61 seconds [4] |

| 6-Minute Walk Test | -38.4 meters [4] | -48.4 meters [4] |

Research and Clinical Considerations

For researchers and clinicians, understanding the practical aspects of this compound is crucial.

- Pharmacokinetics: this compound is an oral suspension taken with food [7]. It reaches peak plasma concentration in 2-3 hours, has an apparent elimination half-life of ~6 hours, and achieves steady state within 5-7 days with twice-daily dosing [7]. It is highly protein-bound (~96%), extensively metabolized, and excreted minimally in urine (<3%) [7].

- Dosing: The approved dose is weight-based and administered as a flexible dosing regimen to optimize tolerability and efficacy [9] [8].

- Safety and Monitoring: Common adverse reactions include diarrhea, abdominal pain, nausea/vomiting, and thrombocytopenia [9] [8]. This compound can cause dose-related thrombocytopenia and increases in blood triglycerides [9] [8]. It can also cause QTc prolongation [7] [8]. Clinical protocols require regular monitoring of platelet counts, triglycerides, and ECGs in at-risk patients [9] [8].

References

- 1. This compound | HDAC inhibitors/activators inhibitor | Mechanism [selleckchem.com]

- 2. Long-Term Evaluation of this compound in Duchenne Muscular ... [pubmed.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibition with this compound : a multi-targeted mode... [pmc.ncbi.nlm.nih.gov]

- 4. Unwinding Histone Deacetylase Inhibitors: this compound in ... [neurologylive.com]

- 5. | Description, this compound , Side... | Britannica Mechanism of Action [britannica.com]

- 6. The pan HDAC inhibitor this compound improves muscle function ... [skeletalmusclejournal.biomedcentral.com]

- 7. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 8. : Uses, Dosage, Side Effects, Warnings - Drugs.com this compound [drugs.com]

- 9. New Data Presented on this compound for Treatment of ... [prnewswire.com]

Givinostat molecular targets Class I and II HDACs

Molecular Targets of Givinostat

This compound primarily functions by inhibiting zinc-dependent Class I and Class II HDACs [1] [2]. The table below summarizes its targets based on current evidence:

| HDAC Class | Specific Members | Evidence for this compound Inhibition |

|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Supported by mechanistic data and its classification as a pan-HDAC inhibitor [1] [2] [3]. |

| Class IIa | HDAC4, HDAC5, HDAC7, HDAC9 | Inhibition inferred from its pan-HDAC activity and functional studies in DMD [1] [3]. |

| Class IIb | HDAC6, HDAC10 | Inhibition inferred from its pan-HDAC activity [1] [3]. |

| Class III | SIRT1-7 (NAD+-dependent) | Not targeted, as this compound inhibits zinc-dependent HDACs [4] [5]. |

| Class IV | HDAC11 | Status unclear; may be inhibited due to its zinc-dependent nature [5]. |

| Other Non-HDAC Targets | CGGBP1 (DNA-binding protein), JAK2 [2] [6] | Research indicates this compound can directly inhibit CGGBP1-DNA interaction and is annotated as a JAK2 inhibitor [2] [6]. |

Mechanisms of HDAC Inhibition and Therapeutic Action

Epigenetic Regulation via Histone Acetylation

- In healthy cells, balance between Histone Acetyltransferases (HATs) and HDACs regulates gene expression [5]

- HATs add acetyl groups to lysine residues on histone proteins, neutralizing positive charge and relaxing chromatin structure to facilitate gene transcription [5]

- HDACs remove acetyl groups, restoring positive charge and promoting condensed chromatin that suppresses gene expression [5]

- This compound inhibits HDACs, shifting balance toward histone hyperacetylation, promoting open chromatin and activation of gene expression [4] [5]

Regulation of Non-Histone Proteins HDACs also deacetylate numerous non-histone proteins [4]. This compound-induced HDAC inhibition increases acetylation of key signaling proteins:

- Transcription factors: p53, RUNX3, E2F, NF-κB [4]

- Cytosolic signaling proteins: HSP90, α-tubulin, STAT3 [4]

This broad activity underpins this compound's multi-targeted therapeutic effects.

Application in Duchenne Muscular Dystrophy

In DMD, constitutive HDAC overactivity contributes to failed muscle regeneration, chronic inflammation, and fibrosis [1]. This compound's multi-targeted action addresses these pathological processes as shown in the following pathway:

This compound's multi-targeted mechanism of action in DMD. HDAC inhibition leads to epigenetic and signaling changes that improve muscle pathology.

Key therapeutic effects in DMD models include [1] [7] [8]:

- Improved muscle morphology: Reduced fibrotic scars and fatty infiltration, increased muscle fiber cross-sectional area

- Enhanced muscle function: Improved endurance performance in treadmill tests, increased membrane stability, increased normalized grip strength

- Reduced inflammation: Decreased inflammatory infiltrate in muscles

- Promotion of regeneration: Positive impact on satellite cells and fibro-adipogenic progenitors (FAPs)

Quantitative Profiling of HDAC Inhibition

The efficacy of an HDAC inhibitor is characterized by its potency against different HDAC classes. The following table summarizes key quantitative data from preclinical studies, primarily in DMD murine models:

| HDAC Class | Experimental Measure | Reported Outcome/Value |

|---|---|---|

| Efficacy (in vivo) | Optimal dose range (mdx mice) | 5 - 10 mg/kg/day [7] |

| Effective dose (mdx mice) | 5 mg/kg/day [8] | |

| Functional Outcomes | Maximal normalized grip strength | Increased to levels comparable to healthy mice [8] |

| Fibrotic area reduction | Significant reduction in skeletal muscle [8] | |

| Cross-sectional area (CSA) | Significant increase in myofibers [8] | |

| Pharmacokinetics | Apparent elimination half-life (human) | ~6 hours [2] |

| Time to steady-state (human) | 5-7 days (with twice-daily dosing) [2] |

Experimental Protocols for Preclinical Research

For researchers aiming to validate this compound's activity, here are key methodologies from published preclinical studies.

1. In Vivo Dosing and Treatment Protocol [7]

- Model: C57BL6J mdx mice (DMD model)

- Administration: Oral gavage

- Dosage: 1, 5, and 10 mg/kg/day, dissolved in 0.01% methylcellulose

- Treatment Duration: 3.5 months (starting from 1.5 months of age)

- Control: Vehicle (0.01% methylcellulose) alone

2. Functional Assessment: Exhaustion Treadmill Test [7]

- Equipment: Six-lane motorized treadmill with shocker plates

- Protocol:

- Acclimatization run at 0° inclination, 8 cm/s for 5 minutes

- Speed increased by 2 cm/s every 2 minutes up to 9 m/min

- Test endpoint: Mouse remains on shocker plate for >10 seconds

- Primary metric: Time to exhaustion from test start

- Frequency: Perform tests monthly

3. Histological and Morphometric Analysis [7]

- Tissue Preparation:

- Harvest muscles (e.g., Tibialis Anterior)

- Pre-fix in 0.5% PFA, incubate in 20% sucrose overnight

- Snap-freeze in liquid nitrogen-cooled isopentane

- Cut 10 µm transverse cryosections

- Staining Techniques:

- H&E: General morphology and necrosis

- Oil Red O: Lipid/fatty infiltration

- Masson's Trichrome: Collagen and fibrotic area

- Immunofluorescence (e.g., anti-MPO): Inflammatory infiltrate

- Quantitative Analysis:

- Muscle Cross-Sectional Area (CSA): Measure using ImageJ software

- Fibrotic Area: Calculate using color deconvolution algorithms in ImageJ

This compound represents a promising multi-targeted therapeutic agent. Its development for DMD demonstrates how targeting Class I and II HDACs can address complex disease pathologies beyond oncology.

References

- 1. Histone deacetylase inhibition with this compound: a multi-targeted ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Unique functional roles for class I and class II histone ... [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors: molecular mechanisms of ... [pmc.ncbi.nlm.nih.gov]

- 5. A short guide to histone deacetylases including recent ... [nature.com]

- 6. inhibitor HDAC DNA-binding of... | Research Square this compound targets [researchsquare.com]

- 7. Preclinical Studies in the mdx Mouse Model of Duchenne Muscular... [molmed.biomedcentral.com]

- 8. The pan HDAC inhibitor this compound improves muscle function ... [skeletalmusclejournal.biomedcentral.com]

Mechanism of Action & Signaling Pathways

Givinostat is an orally administered inhibitor of class I and II HDAC enzymes. Its therapeutic effects in DMD are mediated through addressing several core pathological processes [1] [2] [3].

The diagram below illustrates the multi-targeted mechanism of action by which this compound counteracts the pathological cascade in DMD.

This compound's multi-targeted mechanism counteracts DMD pathology.

Epigenetic Regulation & Muscle Regeneration: In dystrophic muscle, disrupted dystrophin-associated glycoprotein complex (DAPC) leads to constitutive overactivity of HDACs. This represses transcription of muscle repair factors (e.g., follistatin, IGF-1) and impairs muscle stem cell differentiation [3]. This compound inhibits HDACs, restoring the epigenetic balance and promoting the expression of pro-regenerative genes [1] [3].

Anti-inflammatory Effects: this compound reduces production of key pro-inflammatory cytokines, including TNF, IL-1α, IL-1β, and IL-6 [2] [3]. This helps resolve the chronic inflammation characteristic of DMD muscle.

Anti-fibrotic & Metabolic Modulation: By inhibiting HDACs, this compound influences fibro-adipogenic progenitor (FAP) cell differentiation, reducing the conversion of muscle tissue into fibrotic and adipose tissue [3]. It also positively regulates the epigenetic profile of the PGC-1α promoter, supporting mitochondrial biogenesis and improving the function of oxidative muscle fibers [4].

Clinical Trial Data & Efficacy

The approval of this compound was primarily based on an 18-month, multicenter, randomized, double-blind, placebo-controlled Phase 3 study (EPIDYS, NCT02851797) [2] [5].

Table 1: Key Efficacy Outcomes from the Phase 3 EPIDYS Trial (18 Months) [4] [5]

| Functional Endpoint | This compound + Corticosteroids (n=118) | Placebo + Corticosteroids (n=61) | Treatment Effect |

|---|

| 4-Stair Climb (4SC) Primary Endpoint | +1.25 seconds | +3.03 seconds | Statistically significant less decline | | North Star Ambulatory Assessment (NSAA) Secondary Endpoint | Less worsening | Greater worsening | Nominally significant (not statistically significant after pre-specified adjustment) |

The study enrolled 179 ambulant males aged 6 years and older with a genetically confirmed DMD diagnosis who were on a stable corticosteroid regimen [4] [2]. The primary analysis population was defined based on a pre-specified range of baseline muscle fat fraction measured by MRI [4]. Only 2% of patients discontinued the study due to adverse reactions [4].

Experimental Protocols & Methodologies

For professionals, the key methodologies from the pivotal clinical trial and recent analyses are detailed below.

1. Primary Efficacy Assessment: 4-Stair Climb (4SC)

- Objective: To quantify lower limb function and mobility by measuring the time taken to ascend four standard steps [5].

- Procedure: The time (in seconds) for a patient to climb four stairs as quickly and safely as possible is recorded. The change in time from baseline to Month 18 is the primary outcome measure [4] [5].

2. Secondary Functional Assessment: North Star Ambulatory Assessment (NSAA)

- Objective: To comprehensively evaluate motor function in ambulatory DMD patients [5].

- Procedure: A 17-item rating scale where each item is scored on a 3-point scale (0="Unable to achieve", 1="Modified method but achieves goal", 2="Normal"). The total score is the sum of all item scores. The change from baseline to Month 18 is analyzed [4] [5].

3. Pharmacodynamic & Disease Progression Biomarker: Vastus Lateralis Fat Fraction (VLFF)

- Objective: To quantify muscle degeneration and fat infiltration non-invasively [6].

- Procedure: VLFF is measured in the vastus lateralis muscle using magnetic resonance spectroscopy (MRS) or MRI. A post-hoc analysis of the EPIDYS trial correlated changes in VLFF with functional efficacy endpoints (4SC, NSAA) at 18 months [6].

4. Flexible Dosing Strategy in EPIDYS Trial

- Objective: To manage tolerability while maintaining efficacy through weight-based flexible dosing [6].

- Procedure: Patients received weight-based this compound plus standard of care corticosteroids at one of two initial dose levels. Doses were adjusted (e.g., from Dose A to B, or B to C) based on predefined rules related to tolerability (e.g., platelet counts, triglyceride levels, diarrhea) to achieve the highest tolerated dose for each patient [6].

Safety Profile & Pharmacokinetics

Safety Overview The most common adverse reactions are primarily gastrointestinal and hematological [7] [4].

Table 2: Common Adverse Reactions (≥5%) in the Pivotal Trial [4] [8]

| Adverse Reaction | This compound (n=118) | Placebo (n=61) |

|---|---|---|

| Diarrhea | 37% | 20% |

| Abdominal Pain | 34% | 25% |

| Thrombocytopenia | 33% | 0% |

| Nausea/Vomiting | 32% | 18% |

| Hypertriglyceridemia | 23% | Not Specified |

Serious warnings include dose-related thrombocytopenia, elevated triglycerides, gastrointestinal disturbances (diarrhea, vomiting), and QTc prolongation [7] [8]. The prescribing information mandates regular monitoring of platelet counts and triglyceride levels before and during treatment, with dose modification or discontinuation protocols for managing these events [8] [5].

Pharmacokinetic Profile [9]

- Absorption: Time to peak concentration (T~max~) is 2-3 hours. Administration with a high-fat meal increases AUC by 40% and delays T~max~.

- Distribution: Apparent volume of distribution is high (~643 L), with ~96% plasma protein binding.

- Metabolism & Elimination: Extensively metabolized to several inactive metabolites. The apparent elimination half-life is ~6 hours. Urinary excretion of the parent drug is minimal (<3%).

Future Research & Conclusions

This compound represents a significant advancement as a first-in-class, nonsteroidal therapy for DMD. Its multi-targeted mechanism addresses key pathological processes like failed regeneration, chronic inflammation, and fibrosis.

Recent data presented in 2025 continue to inform its clinical use, with analyses on flexible dosing, characterization of thrombocytopenia, and correlations between VLFF and functional outcomes [6]. The European Medicines Agency (EMA) granted a conditional marketing authorization for Duvyzat in the EU in June 2025, requiring further studies to confirm long-term efficacy and safety [10].

References

- 1. DUVYZAT™ (this compound) [parentprojectmd.org]

- 2. This compound [en.wikipedia.org]

- 3. Histone deacetylase inhibition with this compound [frontiersin.org]

- 4. Duvyzat (this compound): a new hope for Duchenne muscular ... [pmc.ncbi.nlm.nih.gov]

- 5. FDA Approves Nonsteroidal Treatment for Duchenne ... [fda.gov]

- 6. New Data Presented on this compound for Treatment of ... [prnewswire.com]

- 7. DUVYZAT™ (this compound) | Official Patient Website [duvyzat.com]

- 8. Dosing | DUVYZAT™ (this compound)for HCPs [duvyzathcp.com]

- 9. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 10. Duvyzat | European Medicines Agency (EMA) [ema.europa.eu]

Givinostat epigenetic modulation explained

Experimental Protocols & Key Findings

For research and development purposes, the methodologies from foundational studies are crucial for replicating or designing experiments with givinostat.

Cytotoxic Activity in Glioblastoma Cancer Stem Cells (GSCs) [1]

This protocol assessed this compound's efficacy against highly resistant cancer stem cells.

- Cell Culture: Human GBM Cancer Stem Cells (CSCs) were isolated from nine patient-derived glioma specimens and cultured in serum-free medium supplemented with bFGF and EGF to maintain stemness. Differentiated GBM cells and normal human mesenchymal stem cells (MSCs) were used as controls.

- Treatment: Cells were treated with This compound (ITF2357) across a range of concentrations. Control groups received DMSO vehicle.

- Viability Assay: Cell viability was measured using the MTS assay after this compound exposure.

- Sphere-Formation Assay: Self-renewal capacity was evaluated by measuring the ability of single cells to form new tumor spheres in non-adherent conditions after treatment.

- Key Findings: this compound significantly reduced viability and self-renewal in all nine GBM CSC cultures in a dose-dependent manner. Conversely, it showed minimal cytotoxic activity against differentiated GBM cells and normal MSCs, indicating selective targeting of the stem cell population.

Comparative Epigenetic Profiling in Melanoma [2]

This study compared the immunomodulatory signatures induced by different classes of epigenetic drugs in melanoma.

- Cell Lines & Treatment: A panel of 14 melanoma cell lines, characterized for mutational and differentiation profiles, was treated with various epigenetic inhibitors:

- DNMT inhibitor: Guadecitabine

- HDAC inhibitor: this compound

- BET inhibitors: JQ1, OTX015

- EZH2 inhibitor: GSK126

- Dosing: Cells were treated twice (at 24h and 72h) and evaluated at 144h. Drug doses were tailored to each cell line to achieve a response of >60% of control in an MTT viability assay.

- Gene Expression Analysis: Transcriptomic profiles were analyzed to identify modulated genes and pathways. Upstream Regulator (UR) analysis was used to identify master molecules explaining the changes.

- Key Findings: this compound frequently upregulated immune-related genes, though to a lesser extent than the DNMT inhibitor guadecitabine. In contrast, BET inhibitors mostly downregulated such genes. This positioned this compound as a more favorable immunomodulatory agent compared to BET or EZH2 inhibition in the context of combination immunotherapy.

Quantitative Data from Recent Clinical Studies

Recent analyses from the clinical development of this compound in DMD provide concrete efficacy and safety data, valuable for a comprehensive profile of the drug.

| Study / Analysis Focus | Key Quantitative Findings |

|---|

| Phase 3 EPIDYS Trial (Flexible Dosing) [3] [4] | At 72 weeks, the placebo-corrected difference in 4-stair climb (4SC) time was:

- Dose A: -2.61 seconds (95% CI: -4.97, -0.26)

- Dose B: -1.35 seconds (95% CI: -3.25, 0.54)

- Dose C: -1.90 seconds (95% CI: -4.48, 0.67) | | Long-Term Extension Study [5] | Maximum this compound exposure >8 years. Post-hoc comparisons with natural history data showed this compound + corticosteroids delayed loss of ability to rise from the floor, loss of 4-stair climb ability, and loss of ambulation by 2.0-3.3 years (all nominal p<0.05). | | Safety (Thrombocytopenia) [3] [4] | 32.2% of this compound-treated patients experienced thrombocytopenia/decreased platelet count (vs. 0% on placebo). All events were Grade 1 or 2. Median time to platelet nadir: 85.0 days; median time to recovery: 26.0 days. | | Efficacy by Biomarker (VLFF) [3] [4] | Reductions in vastus lateralis fat fraction (VLFF) at 18 months were correlated with improvements in functional endpoints (4SC, 6-minute walk test, NSAA), suggesting VLFF is a clinically meaningful biomarker of response. |

This compound's Mechanism in Disease Context

The diagrams below illustrate the core mechanism of action of this compound and its investigated role in cancer therapy based on the search results.

This compound inhibits HDACs, preventing histone deacetylation. This promotes an open chromatin state that facilitates gene transcription [1] [6].

In cancer research, this compound shows context-specific effects: it directly kills glioblastoma stem cells while upregulating immune genes in melanoma, suggesting potential for combination immunotherapy [2] [1].

References

- 1. Frontiers | Inhibition of the Autophagy Pathway Synergistically... [frontiersin.org]

- 2. Landscape of immune-related signatures induced by targeting of... [jeccr.biomedcentral.com]

- 3. New Data Presented on this compound for Treatment of ... [prnewswire.com]

- 4. New Data on the Use of this compound for Treatment of Patients ... [checkrare.com]

- 5. Long-Term Evaluation of this compound in Duchenne Muscular ... [pubmed.ncbi.nlm.nih.gov]

- 6. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

Mechanism of Action and Pharmacodynamics

The therapeutic effects of givinostat in DMD stem from its activity as a pan-HDAC inhibitor. The diagram below illustrates the core molecular and pathological pathways it influences.

This compound's multi-targeted mechanism of action in DMD.

- Epigenetic Modulation and Gene Expression: this compound inhibits class I and II HDACs, altering chromatin structure and promoting transcription of genes crucial for muscle maintenance and repair [1] [2] [3]. This includes genes involved in myogenesis and suppression of pro-fibrotic pathways.

- Reduction of Fibrosis: A key pathological feature in DMD is fibrosis. This compound counters this by modulating the TGF-β pathway, reducing collagen deposition and fibrotic scar formation in muscle tissue [4] [5].

- Anti-inflammatory Effects: this compound significantly reduces inflammatory infiltrates in muscle, including neutrophils and monocytes, contributing to a less degenerative muscle environment [5].

- Promotion of Muscle Regeneration: Treatment leads to an increase in the cross-sectional area (CSA) of muscle fibers and supports the muscle stem cell (satellite cell) function, enhancing muscle repair capacity [4] [5].

- Improvement of Mitochondrial Function: this compound positively influences the epigenetic profile of the PGC-1α promoter, supporting mitochondrial biogenesis and function, which is impaired in dystrophic muscles [6].

Quantitative Pharmacokinetic and Efficacy Data

The tables below summarize key quantitative data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Preclinical Data (Rat, 10 mg/kg oral) | Clinical Data (Human, therapeutic dose) |

|---|---|---|

| Bioavailability | Not fully determined (study established assay) [7] | Not fully determined [3] |

| Tmax | Information not explicitly stated in results | 2-3 hours [3] |

| Protein Binding | Information not explicitly stated in results | ~96% [3] |

| Apparent Half-life (t1/2) | In vitro metabolic t1/2: 92.87 min (in rat liver microsomes) [7] | ~6 hours [3] |

| Clearance (CL) | In vitro intrinsic CL: 14.92 μL/min/mg protein (slow) [7] | Apparent oral CL: 121 L/h [3] |

| Steady-State | Information not available for rats | Achieved in 5-7 days (with twice-daily dosing) [3] |

| Food Effect | Information not available for rats | High-fat meal increases AUC by 40% [3] |

Table 2: Efficacy Outcomes from Preclinical and Clinical Studies

| Model / Study | Dose & Regimen | Key Efficacy Outcomes |

|---|---|---|

| mdx mice (Preclinical) [5] | 1, 5, 10 mg/kg/day (oral gavage) for 3.5 months | Dose-dependent improvement: 5-10 mg/kg optimal. Increased muscle fiber CSA, reduced fibrosis/inflammation, improved endurance [5]. |

| mdx & D2.B10 mice (Preclinical) [4] | 4 dose levels for 15 weeks | Improved muscle function: Increased normalized grip strength, reduced run-to-exhaustion time. Reduced fibrosis in skeletal muscles [4]. |

| DMD Patients (Phase 3 Clinical) [6] [8] | Weight-based, oral, twice daily for 18 months | Delayed disease progression: Mean 4-stair climb (4SC) time change: +1.25s (this compound) vs +3.03s (Placebo). Slowed loss of ambulation and other mobility functions [6] [8]. |

Detailed Experimental Protocols

The diagram and text below detail a standard in vivo protocol for evaluating this compound in murine DMD models.

Standard in vivo protocol for this compound efficacy assessment.

- Animal Models: Studies use male C57BL10ScSn-Dmdmdx/J (mdx) mice (milder phenotype, models human IAAM LTBP4 haplotype) and D2.B10-Dmdmdx/J (D2.B10) mice (more severe phenotype, models human VTTT LTBP4 haplotype) [4]. Animals are typically 1.5 months old at treatment start.

- Dosing and Administration: this compound is administered daily via oral gavage for extended periods (e.g., 15 weeks to 3.5 months). Doses are often prepared in a vehicle like 0.01% methylcellulose [5]. Efficacy is typically observed within a window of 5 to 10 mg/kg/day [5].

- Functional Outcome Measures:

- Histological and Molecular Analysis:

- Muscle Collection: Key muscles (e.g., Tibialis Anterior, Diaphragm) are collected, frozen, and sectioned [5].

- Fibrosis Quantification: Stained with Masson's Trichrome (collagen appears blue) or similar. The fibrotic area percentage is quantified using image analysis software (e.g., ImageJ) [4] [5].

- Cross-Sectional Area (CSA): Measured from stained sections (e.g., Hematoxylin and Eosin) to determine muscle fiber size [5].

- Inflammation Assessment: Immunofluorescence with antibodies against markers like Myeloperoxidase (MPO) for neutrophils and monocytes [5].

- Bioanalytical Method for PK/PD:

- Sample Preparation: Rat plasma samples are prepared via protein precipitation using acetonitrile [7].

- UPLC-MS/MS Analysis:

- Column: Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) [7].

- Mobile Phase: Gradient elution with 0.1% formic acid (A) and acetonitrile (B) [7].

- Detection: Multiple Reaction Monitoring (MRM) in positive ion mode with transitions m/z 422.01→186.11 for this compound and m/z 405.40→84.10 for the internal standard (eliglustat) [7] [9].

- Method Validation: The assay demonstrated linearity from 2–4000 ng/mL, with precision (RSD%) <15% and accuracy (RE%) of 95.8–108.6% [7].

Conclusion

This compound presents a promising, multi-targeted pharmacological approach for DMD. Its efficacy in improving muscle histology and function in preclinical models, coupled with positive clinical trial results, underscores its potential. The established bioanalytical methods and detailed preclinical protocols provide a robust framework for ongoing and future research and development.

References

- 1. Histone deacetylase inhibition with this compound [frontiersin.org]

- 2. Histone deacetylase inhibition with this compound: a multi-targeted ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. The pan HDAC inhibitor this compound improves muscle function and... [skeletalmusclejournal.biomedcentral.com]

- 5. Preclinical Studies in the mdx Mouse Model of Duchenne ... [molmed.biomedcentral.com]

- 6. Duvyzat (this compound): a new hope for Duchenne muscular ... [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and in Vitro Metabolic Stability Research of... In Vivo [dovepress.com]

- 8. Long-Term Safety and Efficacy Data on this compound for ... [checkrare.com]

- 9. UPLC-MS/MS Method for this compound in Rat Plasma [pubmed.ncbi.nlm.nih.gov]

Givinostat molecular pathway analysis

Mechanism of Action of Givinostat

This compound is an orally administered, small-molecule inhibitor of histone deacetylases (HDACs), approved for treating Duchenne Muscular Dystrophy (DMD) in patients aged 6 years and older [1]. Its mechanism is independent of the specific dystrophin gene mutation [2].

- Target and Action: this compound is a pan-HDAC inhibitor, meaning it targets both Class I and Class II HDAC enzymes [3]. In DMD, there is characteristic excessive HDAC activity in muscle tissue. By inhibiting these enzymes, this compound helps restore the expression of key genes and biological processes essential for muscle maintenance and repair [2] [1].

- Molecular Consequences: The precise therapeutic mechanism is not fully known, but it is believed to counteract the pathological processes in DMD by reducing fibrosis and promoting muscle regeneration [4]. Preclinical studies also suggest it can induce potent apoptosis (programmed cell death) in certain leukemia cell lines, showcasing its ability to alter critical cell survival pathways [3].

Clinical Efficacy and Pharmacological Data

The efficacy and safety of this compound are supported by clinical trials, including the pivotal EPIDYS Phase 3 trial and its open-label extensions [4] [2] [5].

Key Efficacy Outcomes from Clinical Trials

The table below summarizes the primary efficacy findings from the EPIDYS trial and other analyses.

| Endpoint / Analysis | Findings with this compound | Comparison / Significance |

|---|---|---|

| North Star Ambulatory Assessment (NSAA) [4] | 1.9 points higher at 18 months | Placebo group (P=0.03) |

| Muscle Fat Infiltration (via MRI) [4] | 40% lower vs. placebo at 18 months | Significant reduction (P<0.05) |

| 4-Stair Climb (4SC) Time [1] | Mean change: +1.25 seconds at 18 months | Placebo: +3.03 seconds |

| Long-Term Safety [2] | Tolerability profile maintained for up to 8+ years | Consistent with shorter-term studies |

| Efficacy by Age (Post-hoc) [2] | Consistent treatment effect | Observed in age groups 6-7 and >7 years |

Pharmacokinetics and Pharmacodynamics

A summary of how this compound is processed by the body (pharmacokinetics) and its biological effects (pharmacodynamics) is provided below.

| Property | Profile |

|---|---|

| Bioavailability & Tmax | Absolute bioavailability not determined; Tmax is 2-3 hours post-dose [1]. |

| Food Effect | High-fat meal increases AUC by 40% and delays Tmax [1]. |

| Protein Binding | Highly bound (~96%) to plasma proteins [1]. |

| Metabolism | Extensively metabolized to several inactive metabolites [1]. |

| Half-Life & Clearance | Apparent elimination half-life is ~6 hours; apparent oral clearance is 121 L/h [1]. |

| QTc Prolongation | Can cause QTc interval prolongation; use with caution in patients at risk [1]. |

Safety Profile and Management

This compound's safety profile is well-characterized. The most common adverse reactions are gastrointestinal, thrombocytopenia, and hypertriglyceridemia [5].

Common Adverse Reactions and Management

The following table details the frequency and clinical management of key adverse events.

| Adverse Reaction | Frequency in Trials | Clinical Management |

|---|---|---|

| Thrombocytopenia | 33% of patients [5] | Monitor blood counts (e.g., every 2 weeks for first 2 months); modify dose for confirmed thrombocytopenia [5]. |

| Diarrhea | 37% of patients [5] | Consider antidiarrheal medications; modify dose for moderate/severe cases [5]. |

| Abdominal Pain | 34% of patients [5] | -- |

| Nausea/Vomiting | 32% of patients [5] | Consider antiemetic medications [5]. |

| Hypertriglyceridemia | 23% of patients [5] | Monitor triglycerides (e.g., at 1, 3, 6 months); manage with diet, dose adjustment, or discontinuation if elevated [5]. |

This compound Molecular Pathway Diagram

The DOT code below generates a diagram illustrating the proposed molecular pathway of this compound in Duchenne Muscular Dystrophy.

This compound counteracts pathological HDAC activity in DMD muscle cells.

Discussion for Researchers

This compound represents a paradigm shift in DMD management as the first non-steroidal drug approved for all genetic variants of the disease [4] [1]. Its mechanism offers a mutation-agnostic approach, targeting the downstream disease pathology of chronic inflammation and impaired muscle regeneration.

For the research community, several areas are of particular interest:

- Combination Potential: Its mechanism is complementary to genetic-based therapies (e.g., exon-skipping, gene therapy), suggesting strong potential for future combination treatment strategies [4].

- Biomarker Correlation: Post-hoc analyses indicate that reductions in vastus lateralis fat fraction (VLFF) are correlated with functional efficacy endpoints, providing a potential biomarker for treatment response [5].

- Flexible Dosing: Clinical data supports weight-based flexible dosing strategies, which may help optimize the benefit-risk profile for individual patients by managing tolerability [5].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. New Data Presented on this compound for Treatment of ... [biospace.com]

- 3. This compound, a type II histone deacetylase inhibitor, induces ... [pmc.ncbi.nlm.nih.gov]

- 4. Unleashing the Potential of this compound: A Novel Therapy for ... [sciencedirect.com]

- 5. New Data Presented on this compound for Treatment of ... [prnewswire.com]

Mechanism of Action and Multi-Targeted Pharmacology

Givinostat operates as a pan-inhibitor of class I and II HDACs. In DMD, the loss of dystrophin leads to constitutive overactivity of HDAC enzymes, which contributes to the core pathological cascade by repressing genes essential for muscle repair and promoting chronic inflammation and fibrosis [1] [2]. This compound's multi-targeted mode of action addresses several key pathological processes:

- Epigenetic Regulation and Muscle Regeneration: By inhibiting HDACs, this compound promotes a relaxed chromatin structure, facilitating the transcription and translation of myogenic regulatory factors like MyoD and myogenin. This enhances the activation and differentiation of muscle satellite cells, promoting muscle regeneration [1] [2].

- Anti-inflammatory Effects: this compound suppresses the NF-κB signaling pathway, reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also modulates macrophage activity, favoring a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype [1] [3].

- Anti-fibrotic and Anti-adipogenic Effects: The drug inhibits the activation of fibro-adipogenic progenitors (FAPs), reducing their differentiation into fibroblasts and adipocytes. This leads to a significant reduction in the fibrosis and fat infiltration that characterize dystrophic muscle [1] [2].

The diagram below illustrates how this compound counteracts the pathological cascade in DMD.

This compound's multi-targeted mechanism counteracts key pathological pathways in DMD.

Clinical Efficacy and Functional Outcomes

The efficacy of this compound is supported by the pivotal Phase 3 EPIDYS trial and other studies. Key findings demonstrate benefits in functional outcomes, muscle preservation, and respiratory function.

| Efficacy Endpoint | Study Details | Key Results (this compound vs. Placebo) | P-value |

|---|---|---|---|

| North Star Ambulatory Assessment (NSAA) | 18-month study in ambulant boys aged 6-17 years [1] [4] | +1.9 points (placebo-corrected difference) [1] [4] | 0.03 [1] [4] |

| Four-Stair Climb (4SC) Time | 18-month study in ambulant boys aged 6-17 years [1] | –1.35 to –2.61 seconds (placebo-corrected difference across doses) [5] | 0.08 (trend, not significant) [1] |

| MRI Muscle Preservation (Vastus Lateralis Fat Fraction) | 18-month study in ambulant boys aged 6-17 years [1] | 40% reduction in fat infiltration [1] | <0.05 [1] |

| Forced Vital Capacity (FVC %-predicted) | Indirect comparison with natural history data (PRO-DMD-01) post-LOA [6] [5] | Slower annual decline (3.6-3.9% vs. 5.6-10.1% on steroids only) [5] | N/A |

Beyond the data in the table, a post-hoc analysis of the EPIDYS trial showed that flexible, weight-based dosing allowed for maintaining efficacy across different dose levels while managing tolerability [6] [5]. Furthermore, the vastus lateralis fat fraction (VLFF) measured by MRI was significantly correlated with functional endpoints like the 4SC and NSAA, establishing it as a clinically meaningful biomarker for assessing treatment response [6] [5].

Safety Profile and Monitoring Requirements

This compound's safety profile is characterized by manageable but important adverse events that necessitate rigorous clinical monitoring.

| Adverse Event / Safety Concern | Incidence in Clinical Trials | Recommended Management & Monitoring |

|---|---|---|

| Thrombocytopenia | 32.2% of patients (vs. 0% on placebo); all events Grade 1 or 2 (mild/moderate) [6] [5] | Monitor blood counts every 2 weeks for first 2 months, at month 3, and every 3 months thereafter. Dose reduction may be required [6]. |

| Gastrointestinal Disturbances | Diarrhea (37%), Abdominal Pain (34%), Nausea/Vomiting (32%) [6] | Most events are mild to moderate and can be managed with antiemetic/antidiarrheal medications. Dose modification may be needed for persistent symptoms [6] [7]. |

| Hypertriglyceridemia | 23% of patients [6] | Monitor triglycerides at 1, 3, and 6 months, then every 6 months. Implement dietary interventions and dose adjustment if fasting triglycerides are >300 mg/dL [6]. |

| QTc Prolongation | Known risk [6] | Avoid use with other QT-prolonging drugs. Obtain ECG prior to initiation in patients with underlying cardiac disease or on concomitant medications [6]. |

Long-term extension studies indicate that some patients have been treated for over eight years with a consistent and manageable safety profile, supporting its use for chronic therapy [7].

Key Experimental Models and Protocols

The therapeutic potential of this compound has been evaluated across various experimental models, which have been instrumental in elucidating its broad mechanism of action.

In Vitro Models of Hepatic Stellate Cell Activation

- Objective: To investigate the anti-fibrotic effects of this compound by targeting the activation of Hepatic Stellate Cells (HSCs), a key driver of liver fibrosis [8].

- Cell Line: Human HSC line LX-2 and rat HSC line T6 [8].

- Protocol:

- Culture HSCs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) [8].

- Starve cells in serum-free DMEM for 24 hours to synchronize them [8].

- Pre-treat cells with varying concentrations of this compound (e.g., 100 nM, 300 nM, 900 nM) for a specified period [8].

- Activate HSCs by adding recombinant human TGF-β1 (10 ng/mL) to the culture medium for 24 hours [8].

- Outcome Measures: Harvest cells and analyze expression of fibrotic markers (α-SMA, Col1α1) via RT-qPCR and Western Blot [8].

In Vivo Model of Myocardial Infarction

- Objective: To assess the effect of this compound on cardiac remodeling and function after an acute ischemic event [3].

- Animal Model: C57 mice (10-week-old) subjected to permanent ligation of the left anterior descending coronary artery to induce Acute Myocardial Infarction (AMI) [3].

- Dosing Protocol: Daily administration of this compound, starting immediately after surgery, for durations of 1, 3, 7, 15, or 30 days [3].

- Outcome Measures:

- Functional Assessment: Echocardiography to measure parameters like Fractional Shortening (FS) and Left Ventricular dimensions [3].

- Histological Analysis: Masson's Trichrome staining of heart tissue to quantify fibrotic area [3].

- Molecular Analysis: RT-qPCR to evaluate expression of fibrosis-associated genes (Col1a1, Col1a2, Col3a1) and inflammatory cytokines (TNF-α, IL-1β) [3].

Future Research and Conclusion

This compound represents a paradigm shift in DMD management as a disease-modifying therapy with a mechanism that complements corticosteroids and has potential for use with genetic therapies [1]. Future research will focus on:

- Long-term Data: Continued collection of real-world evidence and long-term extension study data to further solidify the efficacy and safety profile over a patient's lifetime [1] [7].

- Brother Combination Strategies: Investigating its synergistic potential with emerging treatments, such as gene therapy and antisense oligonucleotides, to maximize therapeutic outcomes [1].

- Application in Other Indications: Preclinical evidence suggests this compound's anti-fibrotic and anti-inflammatory properties could be beneficial in other conditions like liver fibrosis [8] and adverse cardiac remodeling [3], warranting further clinical exploration.

References

- 1. Unleashing the Potential of this compound: A Novel Therapy for ... [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibition with this compound [frontiersin.org]

- 3. This compound reduces adverse cardiac remodeling through ... [nature.com]

- 4. Unleashing the Potential of this compound: A Novel Therapy for ... [sciencedirect.com]

- 5. New Data on the Use of this compound for Treatment of Patients ... [checkrare.com]

- 6. New Data Presented on this compound for Treatment of ... [prnewswire.com]

- 7. New Data Presented on this compound for Treatment of ... [biospace.com]

- 8. Histone deacetylase inhibitor this compound alleviates liver fibrosis ... [pmc.ncbi.nlm.nih.gov]

Givinostat UPLC-MS/MS Quantification Method: Application Notes and Protocols

Introduction and Background

Givinostat is a potent histone deacetylase (HDAC) inhibitor, promising for the treatment of relapsed leukemia, myeloma, and Duchenne Muscular Dystrophy (DMD) [1] [2]. The development and validation of a robust bioanalytical method is a critical prerequisite for pre-clinical and clinical pharmacokinetic studies to understand the drug's behavior in the body.

This document provides a detailed application note and protocol for the rapid, sensitive, and reliable quantification of this compound in rat plasma using Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS). The described method has been fully validated according to standard bioanalytical guidelines and successfully applied to an in vivo pharmacokinetic study [1].

Experimental Protocol

Materials and Reagents

- Analyte: this compound (purity >98%)

- Internal Standard (IS): Eliglustat [1] [2]. Note: One study used this compound as an IS for another analyte, confirming its suitability for this role [3].

- Solvents: HPLC-grade acetonitrile and methanol.

- Additives: HPLC-grade formic acid.

- Water: Ultrapure water from a Milli-Q system.

- Matrix: Control rat plasma.

Instrumentation and Conditions

The analysis was performed using a Waters ACQUITY UPLC I-Class system coupled with a Xevo TQS triple quadrupole mass spectrometer [1] [2].

The following diagram illustrates the complete analytical workflow, from sample preparation to final quantification:

UPLC-MS/MS Analytical Workflow

Chromatographic Conditions [1] [2]:

- Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm)

- Column Temperature: 40 °C

- Mobile Phase: A) 0.1% Formic acid in water; B) Acetonitrile

- Gradient Program:

- 0.0 - 0.5 min: 10% B

- 0.5 - 1.0 min: 10% → 90% B (linear gradient)

- 1.0 - 1.4 min: 90% B

- 1.4 - 1.5 min: 90% → 10% B

- 1.5 - 2.0 min: 10% B (re-equilibration)

- Flow Rate: 0.3 mL/min

- Injection Volume: 1.0 µL

Mass Spectrometric Conditions [1]:

- Ion Source: Electrospray Ionization (ESI), Positive mode

- Capillary Voltage: 2.0 kV

- Source Temperature: 150 °C

- Desolvation Temperature: 600 °C

- Gas Flows: Desolvation (1000 L/h), Cone (150 L/h)

- Detection: Multiple Reaction Monitoring (MRM)

- This compound: m/z 422.01 → 186.11 (Collision Energy: 25 eV, Cone Voltage: 30 V)

- Internal Standard (Eliglustat): m/z 405.40 → 84.10 (Collision Energy: 20 eV, Cone Voltage: 30 V)

Sample Preparation Procedure

The protocol uses a simple protein precipitation technique [1]:

- Pipette 100 µL of rat plasma into a microcentrifuge tube.

- Add 10 µL of the Internal Standard working solution (e.g., 200 ng/mL Eliglustat).

- Vortex the mixture briefly to ensure homogeneity.

- Add 300 µL of acetonitrile (a 1:3 plasma-to-precipitant ratio) to precipitate plasma proteins.

- Vortex vigorously for several minutes, then centrifuge at 13,000 rpm (or ~14,000× g) for 10 minutes at 4°C.

- Transfer 100 µL of the clean supernatant to an autosampler vial for UPLC-MS/MS analysis.

Preparation of Calibrants and Quality Controls

- Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO or methanol.

- Serially dilute the stock solution with methanol or a methanol/water mixture to create working solutions.

- Spike the working solutions into blank rat plasma to prepare calibration standards and Quality Control (QC) samples. A typical calibration curve ranges from 2 to 4000 ng/mL [1].

- Prepare QC samples at least at three levels: Low (LQC), Medium (MQC), and High (HQC) concentrations.

Method Validation Summary

The method was validated according to bioanalytical guidelines, with key performance parameters summarized in the table below [1].

Table 1: Summary of Method Validation Parameters

| Validation Parameter | Result / Description |

|---|---|

| Linear Range | 2 - 4000 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.998 |

| Intra-day Precision (RSD%) | < 15% |

| Inter-day Precision (RSD%) | < 15% |

| Accuracy (RE%) | 95.8% - 108.6% |

| Recovery | > 90% |

| Matrix Effect | 98.2% - 107.6% |

| LLOQ | 2 ng/mL |

Application: In Vivo Pharmacokinetic Study

The validated method was successfully applied to a pharmacokinetic study in rats following a single oral dose of 10 mg/kg this compound [1].

Table 2: In Vitro Metabolic Stability of this compound

| In Vitro Parameter | Value |

|---|---|

| Intrinsic Clearance (CLint) | 14.92 µL/min/mg protein |

| Half-life (t1/2) | 92.87 min |

The study concluded that this compound was rapidly absorbed and cleared slowly in vivo, a finding consistent with the slow intrinsic clearance observed in the in vitro metabolism study using rat liver microsomes [1].

Troubleshooting and Best Practices

- Carry-over: Include a blank solvent injection after high-concentration samples to monitor and mitigate carry-over. The gradient ends with a strong wash (90% acetonitrile) which helps prevent this [2].

- Matrix Effects: The use of a stable isotope-labeled internal standard is ideal, but the method demonstrated acceptable matrix effects with Eliglustat. Always prepare calibrants and QCs in the same biological matrix as the study samples [1] [4].

- Sensitivity (LLOQ): If the lower limit of quantification needs to be improved, consider increasing the injection volume or reconstituting the sample in a smaller volume after protein precipitation. An alternative protocol for mouse plasma achieved an LLOQ of 0.5 ng/mL by using a nitrogen evaporation and reconstitution step [5].

- Column Performance: To ensure reproducibility, maintain a consistent column re-equilibration time between injections as specified in the gradient.

Conclusion

This application note outlines a fully validated, sensitive, and robust UPLC-MS/MS method for the quantification of this compound in rat plasma. The method employs a simple protein precipitation preparation and a rapid chromatographic run time of 2.0 minutes, making it highly suitable for high-throughput pre-clinical pharmacokinetic studies and therapeutic drug monitoring. The provided protocol and validation data serve as a reliable reference for researchers and scientists in drug development.

References

- 1. UPLC-MS/MS Method for this compound in Rat Plasma [pubmed.ncbi.nlm.nih.gov]

- 2. In Vivo Pharmacokinetic and in Vitro Metabolic Stability ... [dovepress.com]

- 3. Development of an UPLC-MS/MS method for quantitative ... [pmc.ncbi.nlm.nih.gov]

- 4. How to validate a bioanalytical LC-MS/MS method for PK ... [synapse.patsnap.com]

- 5. Plasma analysis [bio-protocol.org]

Givinostat Analysis in Rat Plasma: A Validated UPLC-MS/MS Protocol for Pharmacokinetic Studies

Introduction

Givinostat is a potent histone deacetylase (HDAC) inhibitor, recently approved for the treatment of Duchenne Muscular Dystrophy (DMD) and promising for relapsed leukemia and myeloma [1] [2]. Preclinical and clinical development of drug candidates requires robust, sensitive, and specific bioanalytical methods to understand their pharmacokinetic profiles.

This application note outlines a quick, fully validated ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantification of this compound in rat plasma, as developed by Zhan et al. (2025) [3] [4]. The method was successfully applied to an in vivo pharmacokinetic study and in vitro metabolic stability research, establishing a foundational profile for its pre-clinical application.

Materials and Methods

Reagents and Chemicals

- This compound standard (Shanghai Macklin Biochemical Co. Ltd.)

- Internal Standard (IS): Eliglustat (Sigma-Aldrich) [4]

- Mobile Phase Components: HPLC-grade acetonitrile and 0.1% formic acid in water [4]

- Sample Preparation: Acetonitrile for protein precipitation [3]

Instrumentation and Conditions

The analysis was performed using a Waters ACQUITY I-Class UPLC system coupled with a XEVO TQS triple quadrupole mass spectrometer [4].

Table 1: Liquid Chromatography Conditions

| Parameter | Specification |

|---|---|

| Column | Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) |

| Column Temperature | 40 °C |

| Mobile Phase | (A) 0.1% Formic acid in water; (B) Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1.0 μL |

| Gradient Program | 0-0.5 min: 10% B; 0.5-1.0 min: 10%→90% B; 1.0-1.4 min: 90% B; 1.4-1.5 min: 90%→10% B; 1.5-2.0 min: 10% B (re-equilibration) [4] |

Table 2: Mass Spectrometry Conditions

| Parameter | Specification |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| This compound Transition | m/z 422.01 → 186.11 (Collision Energy: 25 eV; Cone Voltage: 30 V) |

| IS (Eliglustat) Transition | m/z 405.40 → 84.10 (Collision Energy: 20 eV; Cone Voltage: 30 V) |

| Ion Source Temperature | 150 °C |

| Desolvation Temperature | 600 °C |

| Desolvation Gas Flow | 1000 L/h |

| Capillary Voltage | 2.0 kV [3] [4] |

Experimental Workflow

The following diagram illustrates the complete experimental workflow, from sample collection to data analysis:

Sample Preparation Protocol

The sample preparation employs a simple protein precipitation technique:

- Aliquot 50 μL of rat plasma sample.

- Precipitate: Add 150 μL of acetonitrile containing the internal standard (Eliglustat).

- Vortex the mixture vigorously for 1-2 minutes.

- Centrifuge at approximately 14,000 × g for 10 minutes at 4°C.

- Transfer the clear supernatant to a clean autosampler vial for UPLC-MS/MS analysis [3] [4].

Method Validation Results

The developed bioanalytical method was rigorously validated according to standard criteria, with key results summarized below.

Table 3: Method Validation Summary

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear Range | 2 - 4000 ng/mL | - |

| Correlation Coefficient (r²) | 0.998 | Typically >0.990 |

| Intra-day Precision (RSD%) | < 15% | ≤ 15% |

| Inter-day Precision (RSD%) | < 15% | ≤ 15% |

| Accuracy (RE%) | 95.8% - 108.6% | 85% - 115% |

| Recovery | > 90% | Consistent and high |

| Matrix Effect | 98.2% - 107.6% | 85% - 115% [3] [4] |

Application in Preclinical Studies

In Vivo Pharmacokinetic Study

- Protocol: The validated method was applied to study the pharmacokinetics in male Sprague-Dawley rats (n=6) after a single oral dose of 10 mg/kg of this compound [3] [4].

- Finding: this compound was found to be rapidly absorbed in vivo. The method effectively quantified the drug concentration over time to establish a pharmacokinetic profile [3].

In Vitro Metabolic Stability

- Protocol: Metabolic stability was assessed using rat liver microsomes (RLMs) [4].

- Findings: The in vitro results indicated a slow clearance profile for this compound, characterized by:

This slow clearance in vitro was consistent with the observed slow clearance in the in vivo rat study, demonstrating the utility of the method for predicting in vivo behavior [3].

Conclusion

This detailed protocol describes a specific, sensitive, accurate, and reproducible UPLC-MS/MS method for the quantification of this compound in rat plasma. The method, which uses a straightforward protein precipitation for sample cleanup, is fit-for-purpose for supporting preclinical pharmacokinetic studies and metabolic stability investigations. Its successful application confirms that this compound is rapidly absorbed and slowly cleared, providing a reliable analytical foundation for its ongoing clinical development [3] [4].

References

- 1. Histone deacetylase inhibition with this compound [frontiersin.org]

- 2. Unleashing the Potential of this compound: A Novel Therapy for ... [pmc.ncbi.nlm.nih.gov]

- 3. UPLC-MS/MS Method for this compound in Rat Plasma [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Pharmacokinetic and in Vitro Metabolic Stability ... [dovepress.com]

Givinostat dosing regimen Duchenne muscular dystrophy

Givinostat Application Notes

Mechanism of Action

This compound is an orally administered, pan-inhibitor of histone deacetylases (HDACs) from Class I and II. Its therapeutic action in DMD involves targeting the pathological HDAC activity that is characteristically excessive in dystrophic muscle [1]. By inhibiting these HDACs, this compound helps restore the expression of key genes and biological processes that are crucial for muscle maintenance, repair, and function. This mechanism is independent of the specific dystrophin gene mutation causing the disease [1] [2].

The diagram below illustrates the proposed molecular pathway of this compound in DMD muscle fibers.

Clinical Efficacy and Functional Outcomes

Clinical data from the Phase 3 EPIDYS trial and its long-term extension study demonstrate that this compound, added to standard corticosteroid therapy, can positively alter disease progression.

Long-Term Milestone Delay: Post-hoc comparisons with natural history datasets (ImagingDMD and CINRG) suggest that this compound significantly delays the loss of major functional abilities. In propensity-matched populations, the delays were [3] [4]:

- Loss of ability to rise from the floor: 2.5 years

- Loss of ability to complete the 4-stair climb: 3.3 years

- Loss of ambulation: 2.0 years

Efficacy Across Doses: An analysis of the EPIDYS trial's flexible dosing strategy showed consistent, favorable results for this compound over placebo across all three final dose levels (A, B, C) at week 72, as shown in the table below [2] [5].

| Final Dose Level | Placebo-Corrected Change in 4-Stair Climb Time (s) | Placebo-Corrected Change in NSAA Score |

|---|---|---|

| Dose A | -2.61 (-4.97, -0.26) | 3.35 (1.07, 5.64) |

| Dose B | -1.35 (-3.25, 0.54) | 1.24 (-0.57, 3.05) |

| Dose C | -1.90 (-4.48, 0.67) | 1.94 (-0.58, 4.46) |

- Biomarker Correlation: A post-hoc analysis found that a reduction in vastus lateralis fat fraction (VLFF), a measure of muscle quality, was associated with improvements in functional efficacy endpoints (4-stair climb, 6-minute walk test, NSAA) at month 18, suggesting VLFF is a clinically meaningful biomarker [2] [5].

- Respiratory Function: Indirect comparisons with a natural history cohort (PRO-DMD-01) indicate that this compound plus corticosteroids may slow the decline of pulmonary function. The annual decline in forced vital capacity (FVC) %-predicted was slower in this compound-treated patients both before and after loss of ambulation compared to those on corticosteroids only [5].

Safety and Tolerability Profile

The safety profile of this compound is well-characterized, with some patients having exposure for over eight years across clinical studies [3] [1]. The most common adverse reactions are gastrointestinal disturbances, thrombocytopenia, and hypertriglyceridemia [2].

- Thrombocytopenia: In the EPIDYS trial, 32.2% of this compound-treated patients experienced thrombocytopenia or decreased platelet count (all Grade 1 or 2). The median time to platelet count nadir was 85 days, with recovery typically occurring within a median of 26 days. While dose reductions were required in some patients, no events led to treatment interruption or withdrawal [2] [5].

- Gastrointestinal (GI) Events: GI adverse events (e.g., diarrhea, abdominal pain, nausea/vomiting) are common but are mostly mild to moderate in severity and often resolve without requiring treatment discontinuation [1] [2].

- Other Monitoring Requirements: this compound can cause elevations in triglycerides and prolongation of the QTc interval, necessitating regular monitoring [6] [2].

Experimental Protocols

Dosing and Administration Protocol

The approved dosing regimen for this compound is based on body weight, administered orally twice daily with food [6].

1.1. Preparation and Administration

1.2. Weight-Based Dosing Regimen The following table details the standard dosing protocol. Doses are administered twice daily [6].

| Body Weight Range | Dose per Administration | Total Daily Dose |

|---|---|---|

| 10 kg to < 20 kg | 22.2 mg | 44.4 mg |

| 20 kg to < 40 kg | 31.0 mg | 62.0 mg |

| 40 kg to < 60 kg | 44.3 mg | 88.6 mg |

| ≥ 60 kg | 53.2 mg | 106.4 mg |

Clinical Monitoring and Dose Modification Protocol

A key aspect of the clinical protocol is proactive monitoring and management of adverse reactions.

2.1. Baseline and Routine Monitoring The following workflow and table outline the core monitoring requirements.

| Parameter | Baseline | Monitoring Schedule | Action |

|---|---|---|---|

| Platelet Count | Mandatory; do not initiate if <150 x 10⁹/L [6] [7]. | Every 2 weeks for first 2 months, at month 3, then every 3 months [2]. | Dose modification required if <150 x 10⁹/L in 2 consecutive tests one week apart [6]. |

| Triglycerides | Mandatory [6]. | At 1 month, 3 months, 6 months, then every 6 months [2]. | Dose modification required if >300 mg/dL (fasting) in 2 consecutive tests one week apart [6]. |

| QTc Interval | ECG required for patients with cardiac disease or on concurrent QT-prolonging drugs [6]. | Periodically, as clinically indicated [6] [2]. | Withhold treatment if QTc >500 ms or change from baseline >60 ms [6] [7]. |

| GI Tolerance | Clinical assessment. | As reported. | Dose modification for moderate or severe diarrhea [6]. |

2.2. Dose Modification for Adverse Reactions If the criteria for thrombocytopenia, elevated triglycerides, or moderate/severe diarrhea are met, the dose should be reduced according to the following schedule [6] [7]. Treatment interruption should be considered before implementing the modification based on the severity of the reaction [6]. If the adverse reaction persists after the first modification, proceed to the second. Discontinue this compound if the reaction persists after the second modification [6].

| Body Weight Range | Standard Dose (BID) | First Modification (BID) | Second Modification (BID) |

|---|---|---|---|

| 10 kg to < 20 kg | 22.2 mg | 17.7 mg | 13.3 mg |

| 20 kg to < 40 kg | 31.0 mg | 22.2 mg | 17.7 mg |

| 40 kg to < 60 kg | 44.3 mg | 31.0 mg | 26.6 mg |

| ≥ 60 kg | 53.2 mg | 39.9 mg | 35.4 mg |

Conclusion for Drug Development

This compound represents a promising nonsteroidal, mutation-agnostic treatment for DMD. Its development highlights the value of model-informed drug development and flexible dosing strategies to optimize the benefit-risk profile in a rare pediatric disease population [8] [2]. For successful clinical development and post-marketing management, protocols must incorporate rigorous, scheduled monitoring for hematological, metabolic, and cardiac safety parameters, with clear pathways for dose adjustment. The consistent long-term efficacy and safety data, along with its effect on functional milestones and respiratory function, support its role as a meaningful therapeutic option for DMD.

References

- 1. New Data Presented on this compound for Treatment of ... [biospace.com]

- 2. New Data Presented on this compound for Treatment of Duchenne ... [prnewswire.com]

- 3. Long-Term Evaluation of this compound in Duchenne Muscular ... [pubmed.ncbi.nlm.nih.gov]

- 4. New long-term data suggests this compound slows progression ... [musculardystrophyuk.org]

- 5. New Data on the Use of this compound for Treatment of Patients ... [checkrare.com]

- 6. Guide + Max this compound , Adjustments - Drugs.com Dosage Dose [drugs.com]

- 7. Duvyzat ( this compound ) dosing , indications, interactions, adverse effects... [reference.medscape.com]

- 8. ( Duchenne ) Drug Development | Certara Muscular Dystrophy DMD [certara.com]

Givinostat In Vitro Metabolic Stability Assessment Using UPLC-MS/MS: Analytical Method Development and Application

Introduction to Givinostat and its Pharmacokinetic Profile

This compound is a potent hydroxamate-containing histone deacetylase (HDAC) inhibitor that has shown significant promise in the treatment of various conditions, including relapsed leukemia, myeloma, and Duchenne Muscular Dystrophy (DMD). It functions as a broad-spectrum HDAC inhibitor, strongly targeting HDAC1, HDAC2, and HDAC6 with inhibition constants (Ki) ranging from 0.004 to 0.39 μM [1]. The therapeutic potential of this compound has been demonstrated in multiple clinical settings, leading to its first approval in the USA on March 21, 2024, for treating DMD in patients aged 6 years and older [1]. Understanding its metabolic stability and pharmacokinetic properties is crucial for optimizing dosing regimens and predicting in vivo behavior, which directly impacts both efficacy and safety profiles.

The development of reliable bioanalytical methods for quantifying this compound in biological matrices is essential for pre-clinical and clinical assessment. Until recently, few studies have focused on the bioanalytical aspects of this compound quantification, creating a significant gap in pharmacokinetic characterization. The ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method described in this application note addresses this need by providing a sensitive, specific, and validated approach for quantifying this compound in rat plasma and assessing its metabolic stability in vitro [1]. This methodology offers researchers a robust tool for supporting drug development programs involving this compound, particularly as its therapeutic applications continue to expand into new disease areas including Alzheimer's disease and Parkinson's disease [1].

Analytical Method Development

UPLC-MS/MS Instrumentation and Parameters

The development of a reliable bioanalytical method for this compound quantification required the optimization of both chromatographic and mass spectrometric conditions. The analysis was performed using a Waters XEVO TQS triple quadrupole tandem mass spectrometer coupled with an ACQUITY I-Class UPLC system, which provided the necessary sensitivity and resolution for precise this compound quantification [1]. The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to achieve selective detection of this compound and the internal standard (eliglustat) in complex biological matrices.

Chromatographic separation was achieved using a Waters ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 50 mm) maintained at 40°C. The mobile phase consisted of 0.1% formic acid in water (aqueous phase, A) and acetonitrile (organic phase, B) with a gradient elution program [1]. The flow rate was set at 0.3 mL/min with a total run time of 2.0 minutes per sample, making the method suitable for high-throughput analysis. The specific gradient program began with 10% acetonitrile (0-0.5 min), increased linearly to 90% acetonitrile (0.5-1.0 min), maintained at 90% acetonitrile (1.0-1.4 min), then rapidly returned to 10% acetonitrile (1.4-1.5 min), and finally re-equilibrated at 10% acetonitrile (1.5-2.0 min) [1]. This optimized gradient provided excellent separation of this compound from potential matrix interferences while maintaining a short analysis time.

Table 1: Mass Spectrometry Parameters for this compound and Internal Standard Detection

| Parameter | This compound | Internal Standard (Eliglustat) |

|---|---|---|

| MRM Transition (m/z) | 422.01→186.11 | 405.40→84.10 |

| Collision Energy (eV) | 25 | 20 |

| Cone Voltage (V) | 30 | 30 |

| Ionization Mode | Positive ESI | Positive ESI |

For mass spectrometric detection, the MRM transitions were optimized to monitor the specific precursor-to-product ion transitions for both this compound and the internal standard (eliglustat). The ion source temperature was maintained at 150°C with a capillary voltage of 2.0 kV. The desolvation gas (nitrogen) temperature was set to 600°C with a flow rate of 1000 L/h, while the cone gas flow rate was 150 L/h [1]. These optimized parameters ensured consistent ionization efficiency and detection sensitivity for both analytes across the analytical batch.

Sample Preparation Procedure

The sample preparation protocol utilized a simple protein precipitation technique with acetonitrile as the precipitating solvent, which provided efficient extraction of this compound from rat plasma while effectively removing matrix proteins [1]. This approach offered advantages of simplicity, speed, and compatibility with high-throughput analysis requirements. The procedure involved mixing 10 μL of this compound working solution with 90 μL of blank rat plasma to prepare calibration standards and quality control (QC) samples, followed by the addition of acetonitrile to precipitate plasma proteins [1]. After vortex mixing and centrifugation, the supernatant was collected for analysis, demonstrating that this straightforward preparation method was sufficient for reliable this compound quantification without the need for more complex extraction procedures.

Table 2: Chromatographic Conditions for UPLC-MS/MS Analysis

| Parameter | Specification |

|---|---|

| Column | Waters ACQUITY UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) |

| Column Temperature | 40°C |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 1.0 μL |

| Gradient Program | 0-0.5 min: 10% B; 0.5-1.0 min: 10-90% B; 1.0-1.4 min: 90% B; 1.4-1.5 min: 90-10% B; 1.5-2.0 min: 10% B |

| Run Time | 2.0 minutes |

The experimental workflow for the complete analytical method, from sample preparation to data analysis, is visually summarized in Figure 1 below. This diagram provides researchers with a clear overview of the entire process, highlighting key steps and decision points in the this compound quantification protocol.

Figure 1: Experimental workflow for this compound sample preparation and UPLC-MS/MS analysis

Method Validation Summary

Analytical Performance Characteristics

The developed UPLC-MS/MS method for this compound quantification underwent comprehensive validation to ensure reliability, accuracy, and precision for both pre-clinical and clinical applications. The method demonstrated excellent linearity over a concentration range of 2-4000 ng/mL with a correlation coefficient (r²) of 0.998, indicating a strong relationship between concentration and detector response across the calibrated range [1]. This wide linear dynamic range covers the expected plasma concentrations following therapeutic dosing, making the method suitable for pharmacokinetic studies.

The precision and accuracy of the method were evaluated through both intra-day and inter-day assessments. The relative standard deviation (RSD%) for precision was consistently below 15%, which falls within the acceptable criteria for bioanalytical method validation [1]. The accuracy, expressed as relative error (RE%), ranged from 95.8% to 108.6%, further confirming the reliability of the method for quantifying this compound in biological samples [1]. These results demonstrate that the method produces consistent and reproducible results across different analytical runs and days.

Table 3: Method Validation Parameters for this compound Quantification

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linear Range | 2-4000 ng/mL | - |

| Correlation Coefficient (r²) | 0.998 | ≥0.99 |

| Intra-day Precision (RSD%) | <15% | ≤15% |

| Inter-day Precision (RSD%) | <15% | ≤15% |

| Accuracy (RE%) | 95.8%-108.6% | 85-115% |

| Recovery | >90% | Consistent and high |

| Matrix Effect | 98.2%-107.6% | 85-115% |

The extraction efficiency and matrix effects were also critically evaluated during method validation. The recovery of this compound from rat plasma exceeded 90%, indicating efficient extraction of the analyte from the biological matrix using the protein precipitation protocol [1]. The matrix effect, which assesses potential ionization suppression or enhancement in the mass spectrometer, ranged from 98.2% to 107.6%, demonstrating minimal impact of the plasma matrix on the detection of this compound [1]. This is particularly important for ensuring accurate quantification, especially at lower concentration levels.

Application to Pharmacokinetic Studies

The validated method was successfully applied to assess the pharmacokinetic profile of this compound in rats following an oral dose of 10 mg/kg [1]. The results revealed that this compound was rapidly absorbed after oral administration, with detectable plasma concentrations throughout the sampling period. The method demonstrated sufficient sensitivity to characterize the complete pharmacokinetic profile, including the absorption, distribution, and elimination phases of this compound.

The application of this bioanalytical method to in vivo studies confirmed its utility in supporting pre-clinical drug development. The robust performance of the method enabled the determination of key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life [1]. These parameters are essential for understanding the in vivo behavior of this compound and for establishing correlations between exposure and pharmacological effects.

In Vitro Metabolic Stability Assessment

Experimental Design for Metabolic Stability

The in vitro metabolic stability of this compound was evaluated using rat liver microsomes (RLMs), which provide a representative model of hepatic metabolism. Liver microsomes contain the major phase I drug-metabolizing enzymes, including cytochrome P450 isoforms, and are widely used in early drug development to assess metabolic stability and identify potential metabolic soft spots [1]. The incubation system typically consisted of pooled liver microsomes, appropriate cofactors (including NADPH), and this compound at a physiologically relevant concentration, maintained at 37°C in a shaking water bath to mimic physiological conditions.

The experimental approach involved sampling at predetermined time points (e.g., 0, 5, 15, 30, 45, 60 minutes) to monitor the depletion of this compound over time. At each time point, the reaction was terminated by adding ice-cold acetonitrile, which simultaneously precipitated proteins and stopped enzymatic activity [1]. The samples were then processed according to the established sample preparation protocol and analyzed using the validated UPLC-MS/MS method to determine the remaining parent compound concentration at each time point.

Key Metabolic Stability Parameters

The in vitro metabolic stability study revealed that this compound exhibited slow intrinsic clearance in rat liver microsomes. The calculated intrinsic clearance (CLint) value was 14.92 μL/min/mg protein, while the in vitro half-life (t₁/₂) was determined to be 92.87 minutes [1]. These parameters indicate that this compound has favorable metabolic stability, suggesting that it may demonstrate prolonged exposure in vivo, which could potentially allow for less frequent dosing in clinical applications.

Table 4: In Vitro Metabolic Stability Parameters of this compound

| Parameter | Value | Interpretation |

|---|---|---|